[3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine
Overview
Description
[3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine is a complex organic compound with a molecular weight of 400.86 g/mol . This compound is known for its unique structure, which includes a furochromenylidene core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine typically involves the condensation of 3-(4-chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-one with hydrazine . The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazone derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group into an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furochromenylidene oxides, while reduction could produce amine derivatives.
Scientific Research Applications
[3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of [3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone group can form hydrogen bonds with active sites, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid share a similar aromatic structure and have diverse biological activities.
Coumarin Derivatives: These compounds also have a furochromenylidene core and are known for their antimicrobial and antioxidant properties.
Uniqueness
What sets [3-(4-Chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Properties
IUPAC Name |
[3-(4-chlorophenyl)-9-methyl-5-phenylfuro[3,2-g]chromen-7-ylidene]hydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O2/c1-14-23-20(21(13-28-23)16-7-9-17(25)10-8-16)11-19-18(15-5-3-2-4-6-15)12-22(27-26)29-24(14)19/h2-13H,26H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOGKJIHDGUWRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC3=C1OC=C3C4=CC=C(C=C4)Cl)C(=CC(=NN)O2)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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